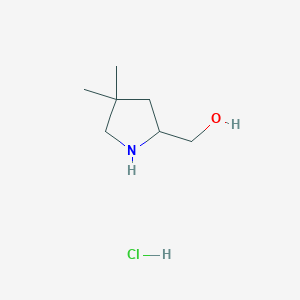
(4,4-Dimethylpyrrolidin-2-yl)methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride typically involves the reaction of 4,4-dimethylpyrrolidine with formaldehyde, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
(4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
(4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of (4,4-dimethylpyrrolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tertiary amine structure allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .
類似化合物との比較
Similar Compounds
®-(4,4-dimethylpyrrolidin-2-yl)methanol: A stereoisomer with similar chemical properties but different biological activity.
(4,4-difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride: A fluorinated analog with distinct chemical and biological properties.
特性
CAS番号 |
1803601-13-9 |
|---|---|
分子式 |
C7H16ClNO |
分子量 |
165.66 g/mol |
IUPAC名 |
(4,4-dimethylpyrrolidin-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H |
InChIキー |
ASPPRJKLIHMKKR-UHFFFAOYSA-N |
SMILES |
CC1(CC(NC1)CO)C.Cl |
正規SMILES |
CC1(CC(NC1)CO)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















